molecular formula C6H10O3 B2921817 Oxetane-2-carboxylic acid ethyl ester CAS No. 28418-00-0

Oxetane-2-carboxylic acid ethyl ester

Cat. No.: B2921817
CAS No.: 28418-00-0
M. Wt: 130.143
InChI Key: KWGPSDZDBAGXEY-YFKPBYRVSA-N
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Description

“Oxetane-2-carboxylic acid ethyl ester” is a compound with the molecular formula C6H10O3 . It is also known by other names such as “ETHYL OXETANE-2-CARBOXYLATE” and "Ethyl 2-oxetanecarboxylate" .


Synthesis Analysis

The synthesis of oxetane derivatives has been a topic of interest in recent years . The four-membered oxetane ring is known for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI string InChI=1S/C6H10O3/c1-2-8-6 (7)5-3-4-9-5/h5H,2-4H2,1H3 . The Canonical SMILES representation is CCOC (=O)C1CCO1 .


Chemical Reactions Analysis

Oxetanes, as strained cyclic ethers, present a fascinating combination of stable motifs for medicinal chemistry and reactive intermediates for further synthesis . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 130.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 35.5 Ų . The Heavy Atom Count is 9 .

Future Directions

Oxetanes have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years . These recent studies have relied on both established synthetic methods and development of numerous new methodologies for oxetane synthesis and incorporation .

Biochemical Analysis

Biochemical Properties

Oxetane-2-carboxylic acid ethyl ester is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit hog liver esterase and hog pancreas lipase . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

The cellular effects of this compound are diverse. It has been shown to demonstrate antineoplastic, antiviral, and antifungal activity . It also acts as an angiogenesis stimulator, respiratory analeptic, and antiallergic agent .

Molecular Mechanism

The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit hog liver esterase and hog pancreas lipase .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects. For instance, it has been found that many oxetane-carboxylic acids are intrinsically unstable – they easily isomerize into lactones under storage at room temperature or under slight heating .

Properties

IUPAC Name

ethyl oxetane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-8-6(7)5-3-4-9-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGPSDZDBAGXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311024
Record name Ethyl 2-oxetanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28418-00-0
Record name Ethyl 2-oxetanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28418-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-oxetanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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